1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Overview
Description
L-Homocystine is an organosulfur compound with the chemical formula (HO2CCH(NH2)CH2CH2S)2. It is a disulfide derived from the oxidation of homocysteine. This compound is analogous to the relationship between cystine and cysteine . L-Homocystine is a colorless solid with a melting point of 281–284 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Homocystine can be synthesized through the oxidation of homocysteine. The process involves the formation of a disulfide bond between two homocysteine molecules. This reaction can be carried out using oxidizing agents such as hydrogen peroxide or iodine in an aqueous solution .
Industrial Production Methods: Industrial production of L-Homocystine typically involves the same oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: L-Homocystine undergoes various chemical reactions, including:
Oxidation: L-Homocystine can be further oxidized to form sulfonic acids.
Reduction: It can be reduced back to homocysteine using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: L-Homocystine can participate in substitution reactions where the disulfide bond is broken and replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Homocysteine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Homocystine has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in sulfur metabolism and its impact on cellular processes.
Medicine: Investigated for its potential role in cardiovascular diseases and neurodegenerative disorders due to its relationship with homocysteine levels.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
L-Homocystine exerts its effects primarily through its involvement in sulfur metabolism. It can be converted back to homocysteine, which then participates in various biochemical pathways. The molecular targets include enzymes involved in the transsulfuration and remethylation pathways. These pathways are crucial for maintaining cellular redox balance and methylation reactions .
Comparison with Similar Compounds
Cystine: The oxidized dimer form of cysteine.
Homocysteine: A sulfur-containing amino acid that can be oxidized to form L-Homocystine.
Methionine: An essential amino acid that can be converted to homocysteine through demethylation
L-Homocystine’s unique properties and its involvement in critical biochemical pathways make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANJLSHZDUOBBP-QPUJVOFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127000-90-2 | |
Record name | 1-((2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, (2R-cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127000902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R,3S)-2-(2,4-Difluorophen yl)-3-methyl-[(1H-1,2,4-triaz ol-1-yl)methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-((2-(2,4-DIFLUOROPHENYL)-3-METHYLOXIRAN-2-YL)METHYL)-1H-1,2,4-TRIAZOLE, (2R-CIS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1JO8189W7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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